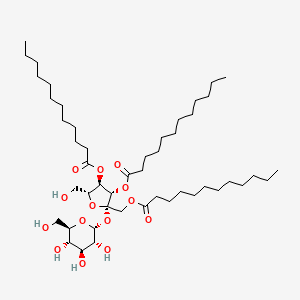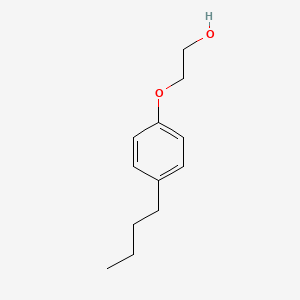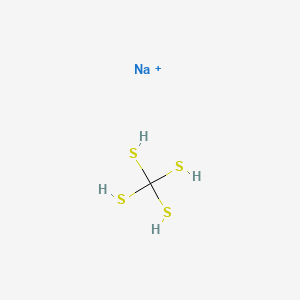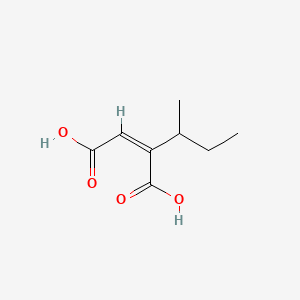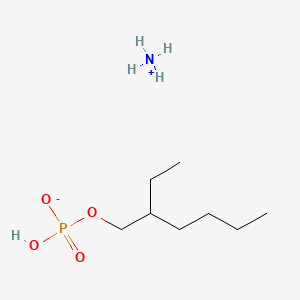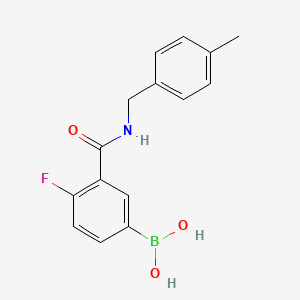
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C15H15BFNO3. This compound is known for its unique structure, which includes a boronic acid group, a fluoro substituent, and a 4-methylbenzylcarbamoyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
The synthesis of 4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction conditions for this synthesis include the use of a palladium catalyst, a base, and an appropriate solvent. The starting materials for this reaction are usually 4-fluoro-3-iodobenzene and 4-methylbenzylcarbamate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: This compound is used in the development of boron-containing drugs and as a probe for studying biological processes involving boronic acids.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro and carbamoyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar compounds to 4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid include:
4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid: This compound lacks the 4-methylbenzyl group, making it less bulky and potentially less selective in certain reactions.
4-Fluoro-3-(4-methylphenyl)benzeneboronic acid: This compound lacks the carbamoyl group, which may affect its reactivity and stability.
3-(4-Methylbenzylcarbamoyl)benzeneboronic acid: This compound lacks the fluoro substituent, which can influence its electronic properties and reactivity .
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and selectivity in various applications.
Propiedades
Fórmula molecular |
C15H15BFNO3 |
|---|---|
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
[4-fluoro-3-[(4-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-10-2-4-11(5-3-10)9-18-15(19)13-8-12(16(20)21)6-7-14(13)17/h2-8,20-21H,9H2,1H3,(H,18,19) |
Clave InChI |
QURBZBLCMGKACL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



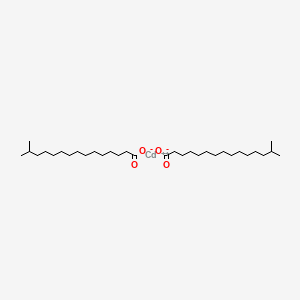
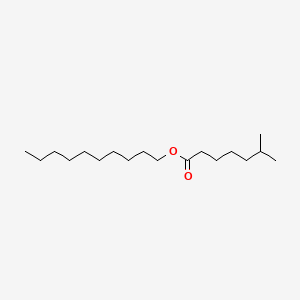



![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
